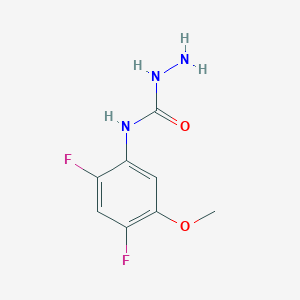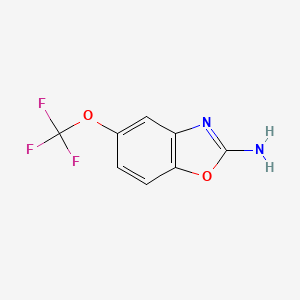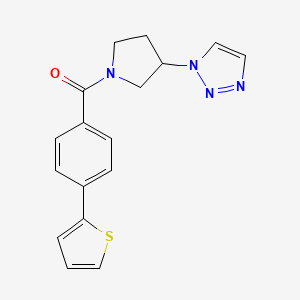
1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is a synthetic organic compound with the molecular formula C8H9F2N3O2 It is characterized by the presence of an amino group, a urea moiety, and a difluoromethoxyphenyl group
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with an indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors . This suggests that 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea may also interact with multiple targets, potentially leading to a variety of biological effects.
Mode of Action
The mode of action of similar compounds involves interactions with their targets that lead to changes in cellular processes . For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea can be synthesized through a multi-step process. One common method involves the reaction of 2,4-difluoro-5-methoxyaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with ammonia to yield the desired urea derivative. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Comparación Con Compuestos Similares
1-Amino-3-(2,4-difluorophenyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Amino-3-(2,4-dimethoxyphenyl)urea: Contains additional methoxy groups, potentially altering its chemical properties and applications.
1-Amino-3-(2,4-dichlorophenyl)urea: Substitutes fluorine atoms with chlorine, which can significantly change its chemical behavior and interactions.
Uniqueness: 1-Amino-3-(2,4-difluoro-5-methoxyphenyl)urea is unique due to the presence of both difluoro and methoxy groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-amino-3-(2,4-difluoro-5-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c1-15-7-3-6(12-8(14)13-11)4(9)2-5(7)10/h2-3H,11H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMMYZKHEJOBJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)NN)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
![4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2384000.png)
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)


![(5R,8S,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-Hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B2384006.png)

![cis-tert-Butyl 5-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B2384012.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2384014.png)
![2-{2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2384015.png)
